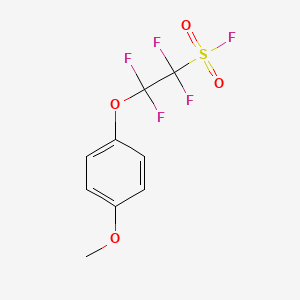

4-Methoxyphenoxytetrafluoroethanesulphonyl fluoride

説明

特性

IUPAC Name |

1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O4S/c1-17-6-2-4-7(5-3-6)18-8(10,11)9(12,13)19(14,15)16/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMFDXOMNMQXEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(C(F)(F)S(=O)(=O)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenoxytetrafluoroethanesulphonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents. For instance, a one-pot synthesis method can be employed, where sulfonates or sulfonic acids are directly transformed into sulfonyl fluorides using mild reaction conditions and readily available reagents . This method is efficient and facilitates the preparation of a diverse set of sulfonyl fluorides.

Industrial Production Methods

In industrial settings, the production of sulfonyl fluorides often involves the use of phase transfer catalysts and fluorinating agents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in acetonitrile . These methods are designed to optimize yield and purity while maintaining cost-effectiveness and scalability.

化学反応の分析

Types of Reactions

4-Methoxyphenoxytetrafluoroethanesulphonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack .

Major Products

The major products formed from reactions involving this compound are sulfonyl derivatives, which can be further utilized in various chemical and industrial applications.

科学的研究の応用

4-Methoxyphenoxytetrafluoroethanesulphonyl fluoride has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-Methoxyphenoxytetrafluoroethanesulphonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as lysine, tyrosine, and histidine . This covalent interaction is crucial for the compound’s use in covalent probe development and targeted drug design.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

A series of phenoxytetrafluoroethanesulphonyl fluorides with varying substituents on the aromatic ring are commercially available (). Key analogs include:

Key Insight : The electronic nature of the substituent (e.g., -OCH₃ vs. -CF₃) directly impacts the sulfonyl fluoride's reactivity. Electron-withdrawing groups (-Cl, -CF₃) increase electrophilicity, favoring nucleophilic attacks, while electron-donating groups (-OCH₃) stabilize the sulfonyl moiety, extending its shelf life .

Comparison with Sulfonate and Sulfonyl Chloride Analogs

4-Methoxyphenyl Trifluoromethanesulfonate

- Structure : Contains a trifluoromethanesulfonate (-OSO₂CF₃) group instead of a sulfonyl fluoride.

- Reactivity : Sulfonates are less reactive toward nucleophiles compared to sulfonyl fluorides but are effective as leaving groups in organic synthesis.

- Applications : Widely used in catalysis and as a stabilizer in electrolytes .

4-(Trifluoromethoxy)phenylmethanesulphonyl Chloride

- Structure : Features a sulfonyl chloride (-SO₂Cl) group and a trifluoromethoxy (-OCF₃) substituent.

- Reactivity : Sulfonyl chlorides are more reactive than fluorides due to the poorer leaving-group ability of fluoride ions. However, they are moisture-sensitive and require careful handling.

- Applications : Preferred for rapid functionalization in combinatorial chemistry .

Key Insight : Sulfonyl fluorides offer a balance between reactivity and stability , making them preferable for applications requiring prolonged storage or controlled reaction conditions .

Complex Fluorinated Sulfonyl Fluorides

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulphonyl Fluoride

- Structure : Contains a perfluorinated ether chain, increasing hydrophobicity and thermal stability.

- Reactivity : The electron-deficient fluorinated backbone enhances resistance to hydrolysis.

- Applications : Used in high-temperature polymer membranes and surfactants .

Ethanesulphonyl Fluoride Derivatives ()

- Examples :

- 2-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride

- 2-[Difluoro(trifluoroethenyloxy)methyl]-1,1,2,2-tetrafluoroethanesulphonyl fluoride

- Reactivity : Increased fluorination reduces polar interactions, enhancing solubility in fluorinated solvents.

- Applications : Specialty solvents and coatings .

Key Insight : Degree of fluorination correlates with thermal and chemical stability, expanding utility in harsh environments .

Chiral Sulfonyl Fluorides

(R)-2-(4-Fluorophenyl)-2-(4-methoxyphenyl)ethane-1-sulphonyl Fluoride (Compound 9, )

- Structure : Chiral ethane backbone with two aryl groups.

- Synthesis : Prepared via Rh-catalyzed enantioselective C–H functionalization , highlighting the need for specialized catalysts in asymmetric synthesis.

- Applications: Potential use in chiral drug intermediates or catalysts .

Key Insight: Chirality introduces stereochemical complexity, requiring tailored synthetic approaches compared to achiral analogs like this compound .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-Methoxyphenoxytetrafluoroethanesulphonyl fluoride?

Methodological Answer:

Synthesis typically involves multi-step reactions, including fluorination and sulfonylation. Critical factors include:

- Reagent stoichiometry : Ensure precise molar ratios of intermediates (e.g., methoxyphenoxy precursors and tetrafluoroethanesulphonyl derivatives) to avoid side reactions .

- Temperature control : Maintain低温 (0–5°C) during sulfonyl fluoride formation to prevent decomposition .

- Purification : Use column chromatography or recrystallization with non-polar solvents (e.g., hexane/ethyl acetate) to isolate high-purity product (>95%) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Analyze and spectra to confirm fluorine substitution patterns and methoxy group placement .

- Mass spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., [M+H] peak) and detect trace impurities .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and monitor degradation products .

Basic: What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

- Thermal stability : Store at –20°C in airtight containers to prevent hydrolysis; degradation accelerates above 25°C .

- Moisture sensitivity : Use desiccants (e.g., silica gel) to avoid sulfonyl fluoride hydrolysis to sulfonic acids .

- Light sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas during hydrolysis) .

- Emergency procedures : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous waste channels .

Advanced: How do structural modifications (e.g., methoxy vs. fluoro substituents) influence the reactivity of sulfonyl fluoride derivatives?

Methodological Answer:

- Electrophilicity : Methoxy groups reduce electrophilicity at the sulfur center compared to electron-withdrawing fluorine substituents, slowing nucleophilic substitution .

- Steric effects : Bulky tetrafluoroethoxy groups hinder access to the sulfonyl fluoride moiety, reducing reaction rates with large nucleophiles (e.g., proteins) .

- SAR studies : Compare kinetic parameters (e.g., ) for enzyme inhibition to map substituent effects on biological activity .

Advanced: What biological targets are plausible for this compound based on analogous compounds?

Methodological Answer:

- Enzyme inhibition : Target serine hydrolases or proteases via covalent modification of active-site residues (e.g., catalytic triads) .

- Membrane receptors : Fluorinated sulfonyl derivatives may interact with G-protein-coupled receptors (GPCRs) due to lipophilicity and hydrogen-bonding potential .

- Validation : Use activity-based protein profiling (ABPP) with fluorophore-tagged probes to identify binding partners in cellular lysates .

Advanced: What analytical challenges arise in quantifying trace degradation products of this compound?

Methodological Answer:

- Detection limits : LC-MS/MS with multiple reaction monitoring (MRM) is required to identify sub-ppm levels of hydrolyzed sulfonic acids .

- Matrix interference : Biological samples (e.g., plasma) require solid-phase extraction (SPE) to isolate the compound from endogenous fluorophores .

- Isotopic labeling : Use -labeled water during hydrolysis studies to track oxygen incorporation into degradation products .

Advanced: How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) to identify batch-to-batch variability .

- Meta-analysis : Compare datasets across studies using multivariate statistics to isolate variables (e.g., temperature, pH) affecting outcomes .

- Cross-validation : Combine orthogonal assays (e.g., enzymatic activity and thermal shift assays) to confirm biological activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。